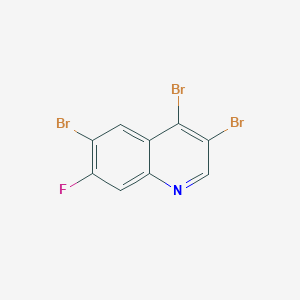

3,4,6-Tribromo-7-fluoroquinoline

Description

The Quinoline (B57606) Scaffold: A Framework in Advanced Chemical Research

The quinoline scaffold is a prominent example of a nitrogen-containing heterocyclic compound, a class of molecules with significant importance in contemporary chemical sciences.

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure. wisdomlib.org This structural feature imparts unique reactivity and pharmacological properties, making them indispensable in medicinal chemistry for the development of therapeutic agents. wisdomlib.orgijcaonline.orgresearchgate.net Their diverse characteristics also lead to wide-ranging applications in agrochemicals, dyes, polymers, and as corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com In fact, a significant majority of new drugs contain heterocyclic components, highlighting their crucial role in pharmaceutical development. researchgate.net The presence of nitrogen atoms can influence the electron density of the ring system, affecting the molecule's ability to participate in various chemical reactions and interactions. openmedicinalchemistryjournal.com

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. nih.govwikipedia.org Since then, numerous synthetic methods have been developed, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, which have enabled the creation of a wide variety of substituted quinolines. iipseries.orgorientjchem.org

Current research in quinoline synthesis is increasingly focused on developing more efficient and environmentally friendly methods. researchgate.net This includes the use of microwave and ultrasound-assisted synthesis, as well as the development of novel catalytic systems to improve reaction yields and reduce waste. frontiersin.orgmdpi.com Modern synthetic strategies often employ transition-metal-catalyzed reactions and C-H bond activation to achieve greater precision and control over the final molecular structure. mdpi.com The modification of the quinoline scaffold continues to be an active area of research, with scientists exploring new ways to functionalize the ring system to create novel compounds with enhanced properties. frontiersin.orgresearchgate.net

Halogenation in Quinoline Systems: Strategic Importance in Molecular Design

The introduction of halogen atoms into the quinoline framework is a key strategy for modulating the properties of these molecules.

Halogen substituents, such as bromine and fluorine, can significantly alter the electronic properties and reactivity of the quinoline ring. researchgate.net The high electronegativity of halogen atoms can withdraw electron density from the aromatic system, influencing its susceptibility to nucleophilic and electrophilic attack. purdue.edu The position of the halogen substituent on the quinoline ring is crucial, as it can direct the course of further chemical reactions. mdpi.com Furthermore, halogen bonding, a type of non-covalent interaction, can play a significant role in the solid-state structure and molecular recognition properties of halogenated compounds. mdpi.com

Polyhalogenated quinoline derivatives, those containing multiple halogen substituents, are a subject of growing interest in scientific research. The presence of multiple halogens can lead to complex and often enhanced biological activities. For instance, fluoroquinolones, a class of antibiotics, feature a fluorine atom that is crucial for their antibacterial efficacy. nih.gov Research into polyhalogenated quinolines explores their potential applications in various fields, including as pharmaceuticals and materials with unique electronic properties. nih.govgoogle.com The study of these compounds helps to understand the intricate interplay between structure and function in complex molecular systems.

Rationale for Focused Research on 3,4,6-Tribromo-7-fluoroquinoline

The specific compound, this compound, presents a compelling case for dedicated research. The combination of three bromine atoms and one fluorine atom on the quinoline scaffold creates a unique electronic and steric environment. This particular substitution pattern is expected to result in distinct chemical reactivity and potential for novel applications. The presence of both bromine and fluorine allows for the exploration of differential reactivity at various positions on the quinoline ring, offering opportunities for selective chemical transformations. Understanding the properties of this specific polyhalogenated quinoline can contribute valuable knowledge to the broader fields of heterocyclic and medicinal chemistry, potentially leading to the discovery of new compounds with significant practical applications.

Exploration of Unique Substitution Patterns and their Research Implications

The substitution pattern of this compound is notable for the dense halogenation on both the pyridine (B92270) and benzene (B151609) rings. The presence of three bromine atoms and one fluorine atom is expected to profoundly influence the molecule's electronic distribution, steric profile, and reactivity.

Steric Hindrance: The bulky bromine atoms, particularly at the C3 and C4 positions of the pyridine ring, would introduce significant steric hindrance. This could direct the regioselectivity of certain reactions and influence the molecule's ability to interact with biological targets. For instance, the steric bulk might prevent planar stacking interactions, which are often crucial for the activity of some quinoline-based compounds.

Research Implications: The unique combination of electronic and steric factors in this compound suggests several potential avenues for research:

Synthetic Intermediate: This compound could serve as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-F bonds under various reaction conditions (e.g., Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions) could allow for selective functionalization at different positions.

Probe for Biological Systems: The dense halogenation could impart specific binding properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a significant force in molecular recognition and drug design. The three bromine atoms could act as potent halogen bond donors.

Materials Science: Highly halogenated aromatic compounds can exhibit interesting photophysical properties and are sometimes used in the development of organic electronics and flame-retardant materials.

To illustrate the potential for differential reactivity, consider the following hypothetical reaction scheme:

| Position | Halogen | Potential Reaction | Product Type |

| C3 | Bromine | Palladium-catalyzed cross-coupling | Arylated or alkylated quinoline |

| C4 | Bromine | Palladium-catalyzed cross-coupling | Arylated or alkylated quinoline |

| C6 | Bromine | Palladium-catalyzed cross-coupling | Arylated or alkylated quinoline |

| C7 | Fluorine | Nucleophilic aromatic substitution | Aminated or alkoxylated quinoline |

This table represents a simplified prediction of how this compound might be chemically modified, highlighting its potential as a scaffold for creating diverse chemical libraries.

Positioning within the Contemporary Landscape of Highly Substituted Quinoline Research

The field of highly substituted quinolines is driven by the quest for novel therapeutic agents and functional materials. researchgate.netresearchgate.net Research in this area often focuses on developing efficient synthetic methodologies to access complex substitution patterns and evaluating the structure-activity relationships (SAR) of the resulting compounds. nih.govmdpi.com

Given its hypothetical structure, this compound would be situated at the intersection of several key research trends:

Halogen-Enriched Scaffolds: There is a growing interest in incorporating multiple halogen atoms into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. nih.gov The tribromo-fluoro substitution pattern of the title compound aligns with this trend.

Fluoroquinolone Analogs: While not a classic fluoroquinolone antibiotic due to the lack of a carboxylic acid at C3 and a substituent at N1, its 7-fluoroquinolone core is a well-established pharmacophore. mdpi.comnih.gov Research on novel fluoroquinolone derivatives continues to be a vibrant area, with a focus on overcoming antibiotic resistance. ijbpas.com

Development of Synthetic Methods: The synthesis of a molecule like this compound would likely require a multi-step approach, potentially involving modern synthetic techniques such as C-H activation or regioselective halogenation. mdpi.com The development of an efficient synthesis for this and related compounds would be a significant contribution to synthetic organic chemistry.

The table below lists some related, experimentally characterized substituted quinolines to provide context for the potential properties of this compound.

| Compound Name | Key Structural Features | Known Applications/Research Focus |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Bromo and chloro substitution | Intermediate in the synthesis of Lenacapavir (HIV capsid inhibitor) semanticscholar.org |

| 4-Bromo-7-(trifluoromethoxy)quinoline | Bromo and trifluoromethoxy substitution | Chemical building block fluorochem.co.uk |

| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives | Fluoro at C6, complex substituent at C7 | Antibacterial agents mdpi.comnih.gov |

This comparative table underscores that while the exact combination of substituents in this compound is unique, its individual components are present in molecules with significant and diverse applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H3Br3FN |

|---|---|

Molecular Weight |

383.84 g/mol |

IUPAC Name |

3,4,6-tribromo-7-fluoroquinoline |

InChI |

InChI=1S/C9H3Br3FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H |

InChI Key |

RWQKKKHSHXKALV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N=CC(=C2Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 3,4,6 Tribromo 7 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline (B57606) Systems

The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions of the pyridine (B92270) ring. In polyhalogenated quinolines, the presence of multiple halogens serves both to further activate the ring towards nucleophilic attack and to provide multiple sites for substitution. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. researchgate.net The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.

In SNAr reactions, the nature of the halogen atom as a leaving group is critical. Contrary to the trend observed in aliphatic nucleophilic substitution (SN1/SN2), where iodide is the best leaving group, the order of reactivity for halogens in SNAr is often F > Cl > Br > I. This reversal is because the rate-determining step is typically the initial nucleophilic attack to form the stabilized Meisenheimer complex, not the departure of the leaving group.

Fluorine, being the most electronegative halogen, strongly polarizes the carbon-fluorine bond and stabilizes the negative charge of the Meisenheimer intermediate through its powerful inductive effect (-I). This stabilization of the transition state lowers the activation energy for the nucleophilic attack, making the C-F bond highly susceptible to displacement despite its high bond strength. researchgate.net Conversely, while bromine is a better leaving group in terms of bond strength, its weaker inductive effect provides less stabilization for the intermediate, often resulting in slower reaction rates compared to fluorine, especially on activated aromatic systems. researchgate.netnih.gov

The regioselectivity of nucleophilic substitution on the 3,4,6-Tribromo-7-fluoroquinoline core is dictated by the electronic activation provided by the quinoline nitrogen and the inherent properties of each halogenated position.

Position 4: The C4-position in quinolines is highly activated towards nucleophilic attack due to its para-relationship to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, the C4-bromo substituent is expected to be the most labile site for SNAr. Studies on related 2,4-dihaloquinolines and 2,4-dichloroquinazolines consistently show preferential substitution at the 4-position. researchgate.netmdpi.comnih.gov

Position 7: The C7-fluoro substituent is on the benzenoid ring. While generally less reactive than positions on the pyridine ring, the C7-position is activated by the strong inductive effect of the fluorine atom itself. Its reactivity would be less than that at C4 but potentially significant, especially with hard nucleophiles.

Position 6: The C6-bromo substituent is on the benzenoid ring and is less activated than the C4 or C7 positions. Halogens on the homocyclic ring of quinoline generally behave like typical halobenzenes, requiring more forcing conditions for substitution unless activated by other strongly electron-withdrawing groups. iust.ac.ir

Position 3: The C3-position is generally the least reactive towards nucleophilic attack in the quinoline system due to its lack of direct resonance stabilization from the nitrogen atom.

Based on these principles, a predicted order of reactivity for nucleophilic displacement can be established.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Position | Halogen | Ring Type | Activating Factors | Predicted Reactivity |

| 4 | Bromine | Pyridine | High (para to N) | 1 (Most Reactive) |

| 7 | Fluorine | Benzene (B151609) | Moderate (Inductive effect of F) | 2 |

| 6 | Bromine | Benzene | Low | 3 |

| 3 | Bromine | Pyridine | Very Low (meta to N) | 4 (Least Reactive) |

Electrophilic Aromatic Substitution on Polyhalogenated Quinolines

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The success of such reactions depends on the nucleophilicity of the aromatic ring.

Halogens exert a dual electronic effect on aromatic rings: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing due to their electron-donating resonance effect (+M). masterorganicchemistry.com In this compound, the presence of four strongly deactivating halogen substituents renders the entire heterocyclic system extremely electron-poor and thus highly resistant to conventional electrophilic aromatic substitution. wikipedia.org

The combined inductive pull of three bromine atoms and one fluorine atom severely reduces the nucleophilicity of the remaining C-H bonds at positions 2, 5, and 8. Any potential EAS reaction would require harsh conditions and would likely proceed slowly, if at all. The directing effects would favor substitution at positions ortho or para to the existing halogens, but the overwhelming deactivation makes such reactions synthetically challenging. For instance, electrophilic substitution on the pyridine ring of quinoline is already difficult and typically occurs on the benzenoid ring; the heavy halogenation in this substrate further exacerbates this. wikipedia.orgacs.org

Given the profound deactivation of the quinoline core towards EAS, alternative strategies are required for functionalization. Directed ortho-metalation (DoM) and halogen-metal exchange are powerful modern methods for achieving regioselective C-C or C-heteroatom bond formation on otherwise unreactive aromatic systems. wikipedia.orgorganic-chemistry.org These methods rely on the generation of highly nucleophilic organolithium or organomagnesium intermediates, which can then react with a wide range of electrophiles. researchgate.net

Metalation and Directed Functionalization of the Quinoline Core

Metalation reactions provide a robust platform for the regioselective functionalization of polyhalogenated quinolines, circumventing the limitations of classical EAS.

Halogen-Metal Exchange: This is a common method for generating organolithium species from aryl halides. quimicaorganica.org The reaction typically involves treating the haloaromatic compound with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. iust.ac.irresearchgate.net The rate of exchange generally follows the order I > Br > Cl >> F. In this compound, the three bromine atoms are potential sites for halogen-lithium exchange. The regioselectivity of this process is influenced by both electronic and steric factors. Based on studies of related polybromoquinolines, exchange is often favored at the electronically activated C4 position or the sterically accessible C8 position (if a bromine were present there). researchgate.net Therefore, treatment with one equivalent of alkyllithium would likely lead to selective exchange at the C4-bromo position.

Directed ortho-Metalation (DoM): In DoM, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium reagent and directs deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org The quinoline nitrogen can act as a DMG, directing lithiation to the C8 position. The presence of the C7-fluoro substituent would further increase the kinetic acidity of the C8-proton, making it a prime target for deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). cardiff.ac.uk

The competition between halogen-metal exchange at a C-Br bond and deprotonation at C8 is a critical consideration. Using n-BuLi would likely favor bromine-lithium exchange, while using LDA at low temperatures would favor deprotonation at C8. cardiff.ac.uk These distinct pathways allow for controlled, regioselective introduction of functional groups at different positions of the quinoline core.

Table 2: Potential Metalation Strategies for Functionalization

| Strategy | Reagent | Probable Site of Metalation | Rationale | Subsequent Reaction |

| Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | C4 | C4 is electronically activated; Br/Li exchange is faster than F/Li exchange or deprotonation. | Trapping with various electrophiles (e.g., CO₂, aldehydes, etc.) to yield a 4-substituted quinoline. |

| Directed ortho-Metalation | Lithium Diisopropylamide (LDA) | C8 | Quinoline N is a DMG; C7-F increases acidity of C8-H; LDA is a strong, non-nucleophilic base favoring deprotonation over substitution. | Trapping with electrophiles to yield an 8-substituted quinoline. |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful synthetic tool for creating carbon-lithium bonds, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. This reaction is a kinetically controlled process that is particularly effective for aryl bromides and iodides. scribd.comresearchgate.net The reaction mechanism is believed to involve the formation of an "ate-complex" where the organolithium reagent attacks the halogen atom. scribd.comresearchgate.netprinceton.edu

For this compound, the exchange would preferentially occur at one of the carbon-bromine bonds over the more stable carbon-fluorine bond. princeton.edu The general reactivity trend for halogens in this exchange is I > Br > Cl >> F. princeton.edu The reaction is typically performed at very low temperatures (e.g., -78°C or lower) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF). scribd.comresearchgate.net

The regioselectivity of the exchange among the three bromine atoms at positions 3, 4, and 6 is a critical consideration. The relative reactivity is governed by a combination of electronic and steric factors. The C-4 bromine is positioned in the electron-deficient pyridine ring, while the C-6 bromine is on the benzene ring. The C-3 bromine is also on the pyridine ring. The precise site of the initial lithium-halogen exchange would likely depend on the specific reaction conditions and the organolithium reagent used. The stability of the resulting lithiated quinoline intermediate also plays a crucial role in determining the position of the equilibrium. scribd.comharvard.edu

Table 1: General Parameters for Lithium-Halogen Exchange Reactions

| Parameter | Description | Typical Values/Conditions |

| Reagent | Alkyllithium | n-BuLi, sec-BuLi, t-BuLi |

| Solvent | Aprotic Ether | THF, Diethyl ether |

| Temperature | Low | -78°C to -120°C scribd.com |

| Substrate | Aryl Halide | Reactivity: Ar-I > Ar-Br > Ar-Cl |

| Control | Kinetic | The reaction is fast and often irreversible at low temperatures. scribd.com |

Regioselective C-H Functionalization in Halogenated Systems

Direct C-H functionalization has become a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds. nih.govmdpi.comnih.govnih.gov In quinoline systems, achieving regioselectivity is a significant challenge that is often overcome by using directing groups. rsc.orgmdpi.com For a substrate like this compound, the remaining C-H bonds are located at the C-2, C-5, and C-8 positions.

The strong electron-withdrawing effects of the four halogen atoms make the entire quinoline ring system electron-deficient. This electronic property enhances the acidity of the remaining C-H protons, particularly the one at the C-2 position, which is flanked by the nitrogen atom. This increased acidity could facilitate C-H activation. nih.gov

Transition-metal-catalyzed C-H activation, often employing rhodium, palladium, or nickel, is a common approach. nih.govmdpi.commdpi.com For instance, methods have been developed for the C-5 halogenation of 8-substituted quinolines, demonstrating that specific positions can be targeted. rsc.orgrsc.org In the case of this compound, which lacks a directing group, achieving regioselectivity among the C-2, C-5, and C-8 positions would be challenging. The reaction outcome would depend heavily on the catalytic system employed, with different metals and ligands potentially favoring different sites based on steric accessibility and electronic preference. nih.govmdpi.com

Oxidation and Reduction Chemistry of Halogenated Quinoline Derivatives

The oxidation and reduction of the quinoline core offer pathways to different classes of compounds. Due to the electron-deficient nature of the this compound ring, oxidation is generally difficult. However, oxidation of the quinoline nitrogen to form the corresponding N-oxide is a possible transformation. mdpi.com This N-oxide can then serve as a handle to activate the ring for further functionalization, for example, at the C-2 position. mdpi.com

Enzymatic oxidation has been shown to be a site-selective method for hydroxylating quinoline derivatives. rsc.org While unsubstituted quinoline is often oxidized at the C-2 position, the presence of a halogen at C-2 can redirect the oxidation to the carbocyclic ring. rsc.org For this compound, enzymatic systems could potentially offer a route to hydroxylated products with a regioselectivity that is difficult to achieve with traditional chemical oxidants.

Reduction of the quinoline ring system is a more common transformation. Catalytic hydrogenation is frequently used to produce 1,2,3,4-tetrahydroquinolines (THQs). rsc.orgpku.edu.cn This reaction is often carried out using catalysts based on iridium, ruthenium, or other transition metals, under a hydrogen atmosphere. rsc.orgpku.edu.cnacs.org Importantly, halogen substituents are generally well-tolerated under these hydrogenation conditions. rsc.orgacs.org Therefore, it is expected that this compound could be selectively reduced in the pyridine ring to yield 3,4,6-tribromo-7-fluoro-1,2,3,4-tetrahydroquinoline. The choice of catalyst and reaction conditions would be crucial to avoid hydrodehalogenation as a side reaction. rsc.org

Table 2: Comparison of Oxidation and Reduction Reactions for Halogenated Quinolines

| Transformation | Reagents/Conditions | Expected Product from this compound |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

| Ring Reduction | H₂, Ru- or Ir-catalyst, solvent (e.g., methanol) pku.edu.cn | 3,4,6-Tribromo-7-fluoro-1,2,3,4-tetrahydroquinoline |

| Enzymatic Oxidation | Whole-cell or isolated oxidoreductases rsc.org | Site-selective hydroxylated derivatives |

Radical Reactions and their Applications in Polyhalogenated Quinoline Chemistry

Radical chemistry provides a powerful avenue for the functionalization of heteroaromatic compounds, including quinolines. nih.govresearchgate.net The electron-deficient nature of the this compound ring makes it an excellent substrate for reactions involving nucleophilic radicals.

One of the most well-known radical reactions for heteroaromatics is the Minisci reaction, which involves the addition of a radical to the protonated heterocyclic ring. researchgate.net This method could potentially be used to introduce alkyl or acyl groups at one of the unsubstituted C-H positions (C-2, C-5, or C-8) of this compound. The regioselectivity would be dictated by both steric and electronic factors, with a preference for addition to the α- and γ-positions of the pyridine ring.

Photochemical Reactivity of Halogenated Quinoline Systems

The photochemical behavior of halogenated quinolines is another area of significant chemical interest. Aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond to generate aryl radicals. For this compound, irradiation with UV light could potentially lead to the homolytic cleavage of one of the C-Br bonds, which are weaker than the C-F bond. The resulting quinolyl radical could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical scavengers.

Photoredox catalysis has emerged as a mild and efficient method for various transformations. For example, an efficient C-3 halogenation of quinolin-4-ones has been reported using halogenated fluorescein (B123965) dyes that act as both a halogen source and a photocatalyst under green light irradiation. nih.gov This proceeds via a radical pathway. nih.gov Additionally, photocatalytic acceptorless dehydrogenation reactions have been developed for N-heterocycles, where tetrahydroquinolines are converted to quinolines. acs.org These reactions have been shown to tolerate halogen substituents, suggesting that a photochemically generated 3,4,6-tribromo-7-fluoro-1,2,3,4-tetrahydroquinoline could be re-aromatized using photochemical methods. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,6 Tribromo 7 Fluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms. For complex molecules such as 3,4,6-Tribromo-7-fluoroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous signal assignment.

Application of Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Complex Halogenated Systems

The structure of novel quinoline (B57606) derivatives is often confirmed using a combination of 1D and 2D NMR techniques. nih.gov The proton (¹H) NMR spectrum of a substituted quinoline provides initial information on the aromatic protons. However, due to the complex spin-spin coupling patterns and potential signal overlap in polyhalogenated systems, 1D ¹H NMR alone is often insufficient for a complete assignment. researchgate.net

Two-dimensional NMR experiments are crucial for assembling the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of adjacent protons within the quinoline ring system. sdsu.edu For instance, a cross-peak between two aromatic protons would indicate they are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu This is instrumental in assigning the carbon signals of the quinoline core based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the substitution pattern by showing correlations between protons and carbons across the halogen and nitrogen atoms. For example, a proton on the quinoline ring showing a correlation to a carbon atom bearing a bromine substituent would help to pinpoint the location of that substituent.

In the case of this compound, these techniques would be used to assign the remaining protons and carbons on the quinoline ring and to confirm the precise positions of the bromine and fluorine substituents.

Fluorine-19 NMR Spectroscopy for Fluorinated Quinoline Derivatives

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing fluorinated organic compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. biophysics.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is much larger than that for ¹H NMR. nih.govthermofisher.com This large dispersion minimizes the likelihood of signal overlap, even in complex molecules. thermofisher.com

The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment within the quinoline ring. The presence of the three bromine atoms and the nitrogen heteroatom would influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift.

Furthermore, ¹⁹F NMR spectra exhibit spin-spin coupling with neighboring protons (¹H-¹⁹F coupling). doi.org The magnitude of these coupling constants can provide valuable structural information about the proximity of the fluorine atom to the remaining protons on the ring. For instance, a three-bond coupling (³JHF) would be expected between the fluorine at position 7 and the proton at position 8, and a four-bond coupling (⁴JHF) might be observed with the proton at position 5.

Considerations for Bromine and Other Quadrupolar Nuclei in NMR Analysis

Bromine possesses two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei (spin > 1/2). huji.ac.iloxinst.com Nuclei with a quadrupole moment interact with local electric field gradients, leading to very rapid relaxation. This rapid relaxation results in extremely broad NMR signals, often too broad to be detected with standard high-resolution solution-state NMR spectrometers. huji.ac.iloxinst.com Consequently, direct detection of bromine signals in compounds like this compound is generally not feasible in routine analysis.

However, the presence of bromine can have indirect effects on the NMR spectra of other nuclei, such as ¹³C. The two bromine isotopes (⁷⁹Br and ⁸¹Br) have slightly different effects on the shielding of an attached carbon atom. This can sometimes lead to a splitting or broadening of the carbon signal, with the relative intensities of the peaks reflecting the natural abundance of the bromine isotopes (approximately 1:1). blogspot.com The larger quadrupole moment of bromine, however, often broadens the resonances more significantly than chlorine, making the resolution of this splitting difficult to observe. blogspot.com

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Interpretation of Vibrational Modes in Polyhalogenated Quinoline Systems

The vibrational spectra of quinoline derivatives are complex due to the fused ring system. The substitution pattern with multiple heavy halogen atoms, as in this compound, further influences the vibrational frequencies.

Key vibrational modes for substituted quinolines include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scialert.net

C=C and C=N stretching: The stretching vibrations of the quinoline ring's carbon-carbon and carbon-nitrogen bonds occur in the 1625-1430 cm⁻¹ region. scialert.net These bands are characteristic of the aromatic system.

C-H in-plane and out-of-plane bending: These deformation vibrations occur in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. scialert.netirphouse.com The pattern of these bands can sometimes be indicative of the substitution pattern on the aromatic rings.

C-Halogen stretching: The vibrations involving the carbon-halogen bonds are found at lower frequencies. C-F stretching vibrations are typically observed in the 1250-1000 cm⁻¹ range. The C-Br stretching vibrations are expected at much lower frequencies, typically in the 600-500 cm⁻¹ region, due to the heavier mass of the bromine atom.

In FT-IR spectroscopy, the position of carbonyl bands can be a useful indicator of the substituent's position in some quinoline systems. mdpi.com For this compound, the specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to its particular substitution pattern.

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

To achieve a more precise assignment of the numerous vibrational modes in a complex molecule like this compound, a correlation between the experimental FT-IR and Raman spectra and theoretically calculated spectra is often employed. nih.gov

This process involves:

Computational Modeling: The molecular geometry of the compound is optimized using quantum chemical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govnih.gov

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated. researchgate.net

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models. Therefore, they are typically scaled by a factor to improve the agreement with the experimental data. nih.gov

Assignment: The scaled theoretical frequencies are then compared with the experimental FT-IR and Raman spectra, allowing for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. nih.gov

This combined experimental and theoretical approach provides a powerful tool for the confident characterization of polyhalogenated quinoline systems and the interpretation of their complex vibrational spectra. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. ub.edu Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₃Br₃FN. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918338, ¹⁹F = 18.998403, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the molecular ion [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. The complex isotopic pattern arising from the three bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would also be resolved, providing further confirmation of the compound's identity.

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) | Expected Isotopic Pattern |

|---|---|---|---|

| C₉H₃Br₃FN | [M]⁺· | 419.7785 | Characteristic pattern for three bromine atoms (approx. 1:3:3:1 ratio for M, M+2, M+4, M+6 peaks) |

| C₉H₄Br₃FN | [M+H]⁺ | 420.7863 |

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. libretexts.org The fragmentation of the molecular ion of this compound would be influenced by the stability of the quinoline core and the presence of multiple halogen substituents.

Upon ionization, the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org For halogenated quinolines, common fragmentation pathways involve the sequential loss of halogen atoms and cleavage of the heterocyclic ring system. researchgate.netnih.govresearchgate.net A systematic study of related fluoroquinolones has shown that initial fragmentation often involves the loss of peripheral groups. researchgate.net

Expected fragmentation for this compound could include:

Loss of Bromine Radical (·Br): A primary fragmentation step would likely be the cleavage of a C-Br bond to lose a bromine radical, resulting in a dibromo-fluoroquinolinyl cation. This process could occur sequentially, leading to ions corresponding to the loss of one, two, or all three bromine atoms.

Loss of Hydrogen Fluoride (B91410) (HF): The elimination of HF is a common fragmentation pathway for fluorinated aromatic compounds. nih.gov

Ring Cleavage: Subsequent fragmentation events could involve the cleavage of the quinoline ring itself, leading to smaller charged fragments.

| Proposed Fragment Ion | Description of Loss | Theoretical m/z of Fragment |

|---|---|---|

| [C₉H₃Br₂FN]⁺ | Loss of ·Br | 340.8680 |

| [C₉H₃BrFN]⁺ | Loss of 2 ·Br | 261.9575 |

| [C₉H₃FN]⁺ | Loss of 3 ·Br | 183.0470 |

| [C₉H₂Br₃N]⁺ | Loss of HF | 400.7818 |

X-ray Crystallography for Solid-State Structure Determination

For a polysubstituted aromatic system, confirming the exact positions of the substituents (regiochemistry) is critical. While spectroscopic methods like NMR can provide strong evidence, X-ray crystallography offers unambiguous proof. A single-crystal X-ray diffraction analysis of this compound would definitively confirm the placement of the three bromine atoms at positions 3, 4, and 6, and the fluorine atom at position 7 of the quinoline ring. This eliminates any ambiguity that might arise from interpreting complex NMR spectra.

The molecule this compound is achiral and therefore does not possess stereoisomers. However, for derivatives that do contain chiral centers, X-ray crystallography is the gold standard for determining the absolute stereochemistry. nih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com In halogenated systems, these interactions can be particularly diverse and influential on the material's properties. nih.gov For this compound, X-ray analysis would reveal the nature and geometry of these interactions.

Key intermolecular interactions expected in the crystal structure include:

Halogen Bonds: Halogen atoms, particularly bromine, can act as electrophilic species (the σ-hole) and interact with nucleophiles like the nitrogen atom of an adjacent quinoline ring (Br···N) or another halogen atom. beilstein-journals.orgnih.gov These interactions are highly directional and can play a significant role in directing the crystal packing.

π-π Stacking: The planar aromatic quinoline rings are expected to stack on top of each other, stabilized by π-π interactions. The presence of electron-withdrawing halogen substituents can influence the nature of this stacking (e.g., offset or sandwich arrangements).

Halogen-π Interactions: A halogen atom from one molecule can interact with the π-electron cloud of an adjacent quinoline ring. beilstein-journals.orgnih.gov

The interplay of these forces dictates the final crystal structure, influencing properties such as melting point, solubility, and density. nih.gov

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| Halogen Bonding (e.g., C-Br···N) | Directional interaction between an electrophilic region on a bromine atom and a Lewis base (quinoline nitrogen). acs.org | Strongly influences molecular orientation and formation of supramolecular synthons. |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | Leads to the formation of columnar or layered structures. |

| Halogen-π Interaction (e.g., C-Br···π) | Interaction between a bromine atom and the π-system of a neighboring quinoline ring. beilstein-journals.org | Contributes to the cohesion between molecular layers or chains. |

| Van der Waals Forces | General attractive and repulsive forces between molecules. | Provides overall stabilization to the crystal lattice. mdpi.com |

Theoretical and Computational Investigations of 3,4,6 Tribromo 7 Fluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations for 3,4,6-Tribromo-7-fluoroquinoline would provide fundamental insights into its behavior.

Geometry Optimization and Electronic Structure Analysis

A critical first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. This process would yield key information such as bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, influencing its polarity and reactivity.

Table 1: Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C3-Br | Data not available | |

| C4-Br | Data not available | |

| C6-Br | Data not available | |

| C7-F | Data not available | |

| N1-C2 | Data not available | |

| C3-C4 | Data not available | |

| C4-C4a | Data not available | |

| Various | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO region indicates the likely site for electrophilic attack, while the LUMO region suggests the site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surfaces and Analysis of Halogen Bonding Interactions

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule, identifying positive, negative, and neutral regions. This is particularly important for understanding intermolecular interactions, including halogen bonding. For this compound, an ESP map would highlight the electrophilic regions (σ-holes) on the bromine atoms, which are critical for forming halogen bonds with nucleophilic species.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimental methods alone.

Elucidation of Transition States and Reaction Pathways

By modeling a chemical reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. Understanding the geometry and energy of these transition states is key to elucidating the step-by-step mechanism of a reaction involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational spectroscopy has become an indispensable tool for predicting the spectral characteristics of molecules, offering a means to correlate theoretical structures with experimental observations. For this compound, these predictive methods can elucidate its unique spectroscopic fingerprint.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. For halogenated quinolines, these predictions are invaluable for assigning complex spectra and understanding the electronic environment of each atom.

The prediction of ¹⁹F NMR chemical shifts, for instance, is highly sensitive to the local electronic structure. DFT-based procedures have been evaluated for their accuracy in predicting these shifts for a range of molecules with fluorine bonds, proving to be a valuable tool for characterizing reaction intermediates and products. While specific calculated values for this compound are not publicly available, the methodology would involve geometry optimization of the molecule followed by the calculation of NMR shielding tensors, which are then converted to chemical shifts relative to a standard.

Simulated Vibrational Spectra (IR, Raman)

The simulation process typically involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies and their corresponding intensities for IR and Raman activity can then be plotted to generate a theoretical spectrum. For related quinoline (B57606) derivatives, DFT calculations have been successfully employed to compute and compare theoretical FT-IR and FT-Raman vibrational spectra with experimental results, showing a high level of agreement.

UV-Vis and Electronic Absorption Properties via Time-Dependent DFT (TD-DFT)

The electronic absorption properties of a molecule, observed through UV-Vis spectroscopy, are governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting these transitions. acs.org By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule. acs.orgnih.gov

For quinoline derivatives, TD-DFT calculations have been used to analyze the molecular orbitals involved in electronic transitions and to understand the nature of the absorption bands, such as π → π* transitions. nih.gov The application of TD-DFT to this compound would allow for the prediction of its absorption maxima and provide a theoretical basis for its color and photophysical properties.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. For a substituted quinoline like this compound, MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict various chemical properties.

For fluoroquinolone derivatives, QSAR studies have been conducted to understand their antibacterial activity. consensus.app In the context of this compound, a QSAR study focusing on its chemical reactivity could involve calculating a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and correlating them with a known reactivity parameter. Such studies are valuable for predicting the behavior of new, unsynthesized derivatives and for designing molecules with specific desired properties. The use of quantum-chemical descriptors in QSAR has been shown to be useful in estimating various biological activities and understanding their mechanisms of action.

Applications of 3,4,6 Tribromo 7 Fluoroquinoline As a Molecular Scaffold in Advanced Research

Quinoline (B57606) Scaffold in Material Science Research

The inherent properties of the quinoline scaffold, such as its aromatic nature, high thermal stability, and electron-accepting capabilities, make it a valuable building block in material science. The strategic placement of substituents, like the bromo and fluoro groups in 3,4,6-Tribromo-7-fluoroquinoline, can fine-tune these properties for specific technological applications.

Design Principles for Organic Light-Emitting Diode (OLED) Components

The quinoline scaffold is a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs). Tris(8-hydroxyquinolinato)aluminum (Alq3) is one of the most well-known and widely used electron-transporting and emissive materials in OLEDs due to its excellent stability and luminescence. researchgate.net The design of new quinoline-based materials for OLEDs focuses on tuning the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to facilitate efficient charge injection, transport, and recombination. mdpi.com

The introduction of halogen atoms, such as in this compound, is a key strategy in material design.

Heavy Atom Effect : The bromine atoms can promote intersystem crossing (ISC) from the singlet excited state to the triplet excited state. This is a critical process for developing highly efficient phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov Studies on phenoxazine-quinoline conjugates have shown that halogen substitution with chlorine and bromine can facilitate ISC and lead to room-temperature phosphorescence. nih.gov

Electronic Properties : The high electron affinity of fluorine can enhance the electron-transporting capabilities of the material. The combination of electron-withdrawing fluorine and the bulky, polarizable bromine atoms can influence molecular packing in the solid state, affecting charge mobility and device stability. indexacademicdocs.org

A study on a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), demonstrated how modifications to the quinoline core can yield materials with promising electron transporting and emitting properties for blue OLEDs. researchgate.net The design principles from such studies could be applied to predict the potential of heavily halogenated quinolines.

Table 1: Properties of Representative Quinoline-Based OLED Materials This table includes data for analogous compounds to illustrate key design principles, as specific data for this compound is not available.

| Compound Name | Role in OLED | Emission Color | Key Structural Feature | Reference |

|---|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Emissive Layer, Electron Transport Layer | Green | Aluminum chelate of 8-hydroxyquinoline (B1678124) | researchgate.net |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Emissive Layer, Electron Transport Layer | Blue | Bisquinoline structure with methoxy (B1213986) groups | researchgate.net |

| Phenoxazine-Quinoline Conjugates (PQCl, PQBr) | Phosphorescent Emitter | Varies | Donor-acceptor structure with halogenation | nih.gov |

Development of Fluorescent Probes and Chemical Sensors

The quinoline nucleus is an excellent fluorophore, and its derivatives are widely used to create fluorescent probes for detecting ions and small molecules. indexacademicdocs.org The fluorescence of the quinoline ring is highly sensitive to its chemical environment and substitution pattern. The design of these sensors often involves coupling the quinoline fluorophore to a specific recognition unit (receptor). Binding of the target analyte to the receptor triggers a change in the photophysical properties of the quinoline, such as fluorescence intensity ("turn-on" or "turn-off"), wavelength (ratiometric sensing), or lifetime.

Halogenation can play a significant role in probe design. The heavy bromine atoms in this compound could potentially quench fluorescence through the heavy-atom effect, making it a suitable scaffold for a "turn-on" sensor. In such a design, the quenching is relieved upon interaction with the analyte. Conversely, the fluorine atom can enhance the photostability and modulate the electronic properties of the fluorophore. For instance, fluorescent probes derived from the fluoroquinolone antibiotic ciprofloxacin (B1669076) have been used to study bacterial penetration and efflux. nih.govresearchgate.net

Researchers have developed quinoline-based probes for various targets:

Metal Ions : Probes based on 8-hydroxyquinoline and 8-aminoquinoline (B160924) are well-known for detecting metal ions like Zn²⁺. indexacademicdocs.org

Copper Ions : A quinoline-based probe was designed for the selective detection of copper ions, demonstrating a significant fluorescence enhancement upon binding. mdpi.com

Nitro-Aromatics : Quinoline-tagged organic probes have been synthesized for sensing explosive nitro-phenolic compounds. mdpi.com

Role in Photonic Devices and Functional Materials

Beyond OLEDs and sensors, the quinoline scaffold contributes to a range of functional materials and photonic devices. The ability to form stable, thin films and their unique electronic and optical properties are key advantages. The introduction of heavy halogens in this compound could impart properties useful for nonlinear optics or as components in photosensitizers, where efficient ISC is desirable. The high refractive index of brominated organic compounds can also be advantageous in certain optical applications.

Scaffold for Chemical Probe Development in Chemical Biology

In chemical biology, molecular probes are essential tools for visualizing and understanding complex biological processes in real-time. The quinoline scaffold is attractive for this purpose due to its relatively small size, biocompatibility in certain forms, and tunable fluorescence. mdpi.com

Rational Design of Molecular Tools for Biological Systems

The rational design of quinoline-based probes involves modifying the core structure to achieve specific functionalities. This includes tuning its solubility, cell permeability, and targeting capabilities, as well as its photophysical response to a biological event. The substitution pattern is critical; for example, functionalization at the C-7 position of fluoroquinolones has been shown to be a viable strategy for attaching other moieties while retaining biological interactions. mdpi.com

For this compound, the multiple halogen atoms present distinct characteristics:

Lipophilicity : The bromo groups would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.

Reactivity : The positions of the halogens could be exploited for further chemical modification to attach targeting ligands or other functional groups.

Bio-orthogonality : The unique structure may offer bio-orthogonality, interacting minimally with unintended biological components.

Profluorescent nitroxides, which "switch on" their fluorescence in response to free radical processes, have been created by combining the fluoroquinolone core with a nitroxide moiety, demonstrating the scaffold's versatility. mdpi.com

Development of pH-Sensitive Fluorescent Probes based on Quinoline Cores

Monitoring pH changes in cellular compartments is crucial for understanding cell physiology and disease. The nitrogen atom in the quinoline ring is basic and can be protonated. This protonation event often leads to significant changes in the molecule's fluorescence, a property that is harnessed to create pH sensors. nih.gov

A novel quinoline-based fluorescent probe, DQPH, was developed for the ratiometric detection of physiological pH changes. It exhibited a significant spectral shift upon pH alteration, attributed to a protonation-activable resonance charge transfer (PARCT) process. Current time information in Bangalore, IN. Such probes offer advantages like good solubility, low cytotoxicity, and reversible pH sensing, making them suitable for imaging pH fluctuations in living cells. Current time information in Bangalore, IN. While specific pH-sensing data for this compound is not available, the presence of the basic quinoline nitrogen suggests it would exhibit pH-dependent photophysical properties. The electron-withdrawing effects of the fluorine and bromine atoms would be expected to lower the pKa of the quinoline nitrogen, potentially making it responsive in more acidic pH ranges.

Table 2: Examples of Quinoline-Based pH Probes This table presents data for known quinoline-based pH probes to illustrate their characteristics.

| Probe Name | pH Range | pKa | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|---|

| DQPH | 6.35 - 8.00 | 7.18 | Protonation-activable resonance charge transfer (PARCT) | Ratiometric response with large spectral shift | Current time information in Bangalore, IN. |

| 1-methyl-7-amino-quinolinium derivatives | 5.5 - 13.0 | Tunable | Deprotonation of aromatic amine | Tunable fluorescence lifetime response | nih.gov |

Compound List

Advanced Ligand Design in Coordination Chemistry

The nitrogen atom within the quinoline ring and the potential for further functionalization make halogenated quinolines intriguing ligands for metal coordination. The electron-withdrawing nature of the bromo and fluoro substituents in this compound can significantly influence the electron density of the aromatic system, thereby affecting its coordination properties.

Halogenated quinolines, particularly those with functional groups capable of chelation, are known to form stable complexes with a variety of metal ions. Quinolones, a class of compounds related to quinolines, frequently chelate metal ions through their carbonyl and carboxyl groups. nih.gov The coordination can occur in a bidentate fashion, and the stability of these complexes is influenced by the nature of the metal ion and the substituents on the quinoline ring. nih.gov For instance, fluoroquinolones have been shown to form complexes with transition metals, a strategy that has been explored to overcome bacterial resistance. mdpi.com

The presence of a fluorine atom at the C-7 position and bromine atoms at the C-3, C-4, and C-6 positions in this compound would render the quinoline nucleus electron-deficient. This electronic modification can alter the affinity and selectivity of the quinoline nitrogen for different metal ions. While this compound itself does not possess the classic bidentate chelating groups found in many quinolone antibiotics, its derivatives can be designed to act as potent metal chelators. The stability of metal complexes with quinolones often follows the trend of trivalent cations like Fe³⁺ and Al³⁺ forming more stable complexes than divalent cations such as Cu²⁺, Zn²⁺, and Mg²⁺. nih.gov

Table 1: General Coordination Modes of Quinolone-Metal Complexes

| Coordination Mode | Description | Stoichiometry (Metal:Ligand) |

| Bidentate | Chelation via carbonyl and carboxyl oxygen atoms. | 1:1, 1:2, 1:3 |

| Unidentate | Coordination through a single atom, often a piperazinyl nitrogen. | Variable |

| Bridging Ligand | The quinolone links multiple metal centers in polymeric structures. | Variable |

This table illustrates common coordination behaviors of quinolone derivatives, which can be extrapolated to functionalized versions of this compound.

The unique electronic properties of halogenated quinolines make them suitable for applications in catalysis, particularly in the burgeoning field of photoredox catalysis. Quinolinium salts, derived from quinolines, have been identified as effective metal-free photocatalysts. acs.org These compounds can be excited by visible light to initiate single-electron transfer processes, driving a variety of chemical transformations. acs.org The presence of multiple halogens on the quinoline ring of this compound would likely influence its photophysical properties, such as its absorption spectrum and the energy of its excited states.

Recent studies have demonstrated the use of quinolinone-based organic photocatalysts for the generation of phosphinoyl and carbamoyl (B1232498) radicals, which can then be used to functionalize other heteroaromatic systems. acs.org Furthermore, quinolones themselves have been substrates in photoredox reactions, for example, in C-3 halogenation using halogenated fluorescein (B123965) dyes as both the photocatalyst and the halogen source. rsc.orgrsc.org This suggests that a polyhalogenated scaffold like this compound could participate in photoredox cycles, potentially as a catalyst or as a reactive intermediate, depending on the reaction conditions. The ability to fine-tune the electronic structure through halogenation is a key advantage in designing catalysts for specific applications, such as the stereoselective photocatalytic hydrogenation of quinolines using water as a hydrogen source. nih.gov

Building Block in Complex Organic Synthesis

The multiple halogen atoms on this compound provide a rich platform for a variety of cross-coupling reactions and other transformations, making it a valuable building block for the synthesis of more complex molecules. The differential reactivity of the bromine and fluorine atoms can, in principle, be exploited for sequential and site-selective modifications.

Polycyclic aromatic heterocycles containing a quinoline moiety are of significant interest due to their diverse biological activities and applications in materials science. Halogenated quinolines are versatile precursors for the construction of such fused ring systems. The bromine atoms in this compound can serve as handles for palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, to build larger aromatic structures.

For instance, 2-chloroquinoline-3-carbaldehydes have been used as starting materials to synthesize a variety of fused quinolines, including thieno-, pyridazino-, and furo-quinolines, by replacing the chloro group with various nucleophiles and subsequently cyclizing the molecule. rsc.org Similarly, rhodium(III)-catalyzed C-H activation of other heteroarenes and their coupling with functionalized quinolines can lead to the formation of complex quinoline-fused heterocycles. snnu.edu.cn The presence of multiple bromine atoms on this compound offers the potential for multiple and regioselective annulation reactions to create novel polycyclic systems. researchgate.netresearchgate.net

Table 2: Examples of Reactions for Synthesizing Fused Quinolines

| Starting Material Type | Reaction Type | Fused Ring System |

| 2-Chloroquinoline-3-carbaldehydes | Nucleophilic substitution followed by cyclization | Thieno-, Pyridazino-, Furo-quinolines |

| N-Pyrimidinylindoles and Anthranils | Rhodium(III)-catalyzed C-H activation/annulation | Indolo[2,3-b]quinolines |

| 2,4-Dichloroquinoline-3-carbonitrile | Nucleophilic substitution and cyclization with hydrazines | Pyrazolo[4,3-c]quinolin-4-ones |

This table summarizes synthetic strategies that could be adapted for this compound to generate diverse polycyclic heterocycles.

The development of novel nucleoside analogues is a cornerstone of antiviral and anticancer drug discovery. C-nucleosides, where the nucleobase is attached to the sugar moiety via a carbon-carbon bond, are often more stable towards enzymatic degradation than their N-nucleoside counterparts. Halogenated quinolines can serve as the "nucleobase" component in the synthesis of C-nucleoside analogues.

A convergent synthesis approach involves preparing the quinoline and sugar moieties separately and then coupling them. Research has shown that glycoconjugation of quinoline derivatives can be achieved at various positions. For example, a strategy for improving the selectivity of cytotoxic compounds involves attaching a sugar to the C-6 position of an 8-hydroxyquinoline scaffold via a triazole linker. mdpi.comnih.gov This indicates that the C-6 bromine atom of this compound could be a prime site for introducing a sugar moiety, potentially through a Sonogashira coupling followed by a click reaction or other cross-coupling methodologies. The synthesis of quinoline-glycomimetic conjugates has been explored as a strategy to inhibit lipogenesis in hepatocytes, highlighting the therapeutic potential of such molecules. nih.gov The synthesis of C-6 glycosylated quinolines has also been achieved using enzymatic methods. researchgate.net

Future Research Directions and Challenges in Polyhalogenated Quinoline Chemistry

Novel Synthetic Methodologies for Precise Halogen Placement

The controlled introduction of multiple halogens onto the quinoline (B57606) core is a cornerstone of this research area. Traditional methods often lack regioselectivity and require harsh conditions. iipseries.orgresearchgate.net Future research is geared towards developing more precise, efficient, and sustainable synthetic strategies.

Development of Stereoselective and Enantioselective Synthesis

The creation of chiral polyhalogenated quinolines with specific three-dimensional arrangements is a significant frontier. Many biological targets are chiral, and the enantiomers of a compound can have vastly different pharmacological effects. The development of methods for the stereoselective synthesis of all-carbon quaternary stereogenic centers, for instance, is a highly contemporary field of research. rsc.orgrsc.org Applying these principles to the synthesis of complex acyclic systems is an ongoing challenge that is expected to grow in the coming decades. rsc.org

Future efforts in this domain will likely focus on:

Chiral Catalysts: Designing new chiral catalysts that can control the spatial orientation of halogen addition to the quinoline ring.

Chiral Auxiliaries: Employing removable chiral auxiliaries to direct the stereochemical outcome of halogenation reactions. kaist.ac.kr

Kinetic Resolution: Developing methods to separate enantiomers from a racemic mixture of polyhalogenated quinolines.

The ability to synthesize specific stereoisomers of compounds like 3,4,6-Tribromo-7-fluoroquinoline will be crucial for dissecting their structure-activity relationships and for the development of highly selective therapeutic agents.

Exploration of Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, has emerged as a powerful alternative to traditional batch synthesis, offering enhanced safety, efficiency, and scalability. youtube.com This methodology is particularly advantageous for handling hazardous reagents and exothermic reactions often involved in halogenation. researchgate.net The application of flow chemistry has been successfully demonstrated for the synthesis of various quinoline and tetrahydroquinoline derivatives. researchgate.netvapourtec.com

The key advantages of flow chemistry in the context of polyhalogenated quinoline synthesis include improved control over reaction parameters like temperature and mixing, which can lead to higher yields and selectivity. youtube.com Furthermore, the small reactor volumes enhance safety when dealing with potentially explosive intermediates. youtube.comresearchgate.net The integration of in-line analysis techniques allows for real-time monitoring and optimization of the reaction process. youtube.com

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes and better heat control. youtube.com |

| Scalability | Challenging and often requires re-optimization. | Easier to scale up by running the system for longer periods. researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters leading to better reproducibility. youtube.com |

| Efficiency | Can be less efficient with lower yields and more byproducts. | Often results in higher yields and purity in shorter reaction times. vapourtec.com |

Future research will focus on developing integrated multi-step flow systems for the synthesis and purification of complex polyhalogenated quinolines, potentially leading to more cost-effective and environmentally friendly manufacturing processes. researchgate.netrsc.org

Exploration of Unconventional Reactivity Patterns in Halogenated Quinolines

Beyond the synthesis of the polyhalogenated quinoline core, the selective functionalization of these molecules is key to accessing novel derivatives. This requires the development of methods to selectively activate and transform specific carbon-halogen bonds.

Investigation of C-F and C-Br Bond Activation Strategies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. hyphadiscovery.com Similarly, while the carbon-bromine (C-Br) bond is weaker, its selective activation in the presence of other halogens requires carefully designed catalytic systems. The ability to selectively cleave a C-F or C-Br bond in a molecule like this compound would open up avenues for late-stage functionalization, allowing for the introduction of new substituents at specific positions.

Recent advances have shown that transition metal complexes can mediate the cleavage of C-F and C-H bonds in fluoroaromatic compounds. nih.govresearchgate.net The competition between C-F and C-H activation is highly dependent on the metal center and the ligand environment. nih.govresearchgate.net For instance, with certain nickel and platinum complexes, oxidative addition is a key step in C-F bond activation. nih.govresearchgate.net Research in this area also explores the activation of C-F bonds using strong acids or self-assembled molecular containers under milder conditions. frontiersin.org

For C-Br bonds, gallanediyl complexes have shown promise in activating bromoalkanes through oxidative addition. d-nb.info

| Bond | Activation Strategy | Key Features |

|---|---|---|

| C-F | Transition Metal-Mediated Oxidative Addition | Metal-dependent selectivity (e.g., Ni, Pt, Rh). nih.govresearchgate.net |

| C-F | Lewis/Brønsted Acid Catalysis | Often requires harsh conditions. frontiersin.org |

| C-F | Enzyme-Mediated Defluorination | Occurs under physiological conditions. hyphadiscovery.com |

| C-Br | Oxidative Addition with Group 13 Diyls | Promising for reactions with bromoalkanes. d-nb.info |

Future work will aim to develop more versatile and selective catalysts for C-F and C-Br bond activation, enabling the precise modification of polyhalogenated quinolines.

Harnessing Cooperative Catalysis for Selective Transformations

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, offers a powerful approach to achieving high selectivity and efficiency. This strategy can enable reactions that are not possible with a single catalytic system. In the context of polyhalogenated quinolines, cooperative catalysis could be employed for the selective functionalization of a particular C-H or C-halogen bond.

For example, a cobalt-amido cooperative catalyst has been shown to be effective in the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. dntb.gov.ua In other systems, the combination of an amine and a Ru(III)-porphyrin catalyst has been used to cooperatively activate different substrates in a three-component reaction. nih.gov

The development of novel cooperative catalytic systems represents a significant area for future research. By combining catalysts with complementary reactivity, it may be possible to achieve unprecedented levels of control over the functionalization of complex molecules like this compound.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations allow for the prediction of molecular properties, reaction mechanisms, and biological activity, thereby guiding the design of new molecules and synthetic routes. mdpi.comnih.gov

In the realm of polyhalogenated quinolines, computational modeling can be used to:

Predict Reactivity: Calculate the electron density at different positions on the quinoline ring to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Elucidate Reaction Mechanisms: Model the transition states and intermediates of complex reactions to understand how catalysts function and to optimize reaction conditions.

Design Novel Compounds: In silico screening of virtual libraries of polyhalogenated quinolines can identify candidates with desired properties, such as high binding affinity to a biological target. nih.govresearchgate.net

Predict Physicochemical Properties: Estimate properties like solubility and drug-likeness for newly designed compounds. nih.gov

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of ligands to protein targets. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the conformational stability and dynamics of ligand-protein complexes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of compounds based on their chemical structure. |

The integration of computational modeling with experimental work is a key future direction. mdpi.com This synergistic approach will accelerate the discovery and development of new polyhalogenated quinolines with tailored functionalities for a wide range of applications.

Integration of Machine Learning for Reaction Prediction and Property Estimation

The synthesis and characterization of novel polyhalogenated quinolines can be a time-consuming and resource-intensive process. Machine learning (ML) is poised to revolutionize this field by enabling rapid and accurate prediction of reaction outcomes and molecular properties. doaj.org

Recent studies have demonstrated the power of ML, particularly artificial neural networks (ANNs), in predicting the regioselectivity of C-H functionalization in quinoline derivatives. doaj.org By training models on large datasets of known reactions, it is possible to predict the most likely sites for electrophilic substitution with high accuracy. doaj.orgresearchgate.net For a molecule like this compound, ML algorithms could predict the feasibility of further substitutions or modifications, guiding synthetic efforts towards the most promising routes.

Beyond reaction prediction, ML models can be trained to estimate a wide range of physicochemical properties, including solubility, toxicity, and electronic characteristics. By inputting the SMILES (Simplified Molecular-Input Line-Entry System) string of a compound, these models can provide valuable insights before a single experiment is conducted, accelerating the discovery of new functional materials. researchgate.net

Table 1: Illustrative Example of Machine Learning Predictions for a Hypothetical Polyhalogenated Quinoline Derivative

| Property | Predicted Value | Confidence Score |

| Aqueous Solubility (logS) | -5.2 | 0.85 |

| Lipophilicity (logP) | 4.8 | 0.92 |

| HOMO Energy (eV) | -6.5 | 0.89 |

| LUMO Energy (eV) | -1.8 | 0.88 |

This table is for illustrative purposes only. Actual values would be generated by a trained machine learning model.

Multi-Scale Modeling for Complex Quinoline Systems

The behavior of polyhalogenated quinolines in complex environments, such as in biological systems or advanced materials, is governed by interactions across multiple length and time scales. fiveable.meresearchgate.net Multi-scale modeling provides a powerful framework for bridging the gap between quantum mechanical descriptions of electronic structure and classical or coarse-grained simulations of larger systems. fiveable.meacs.org